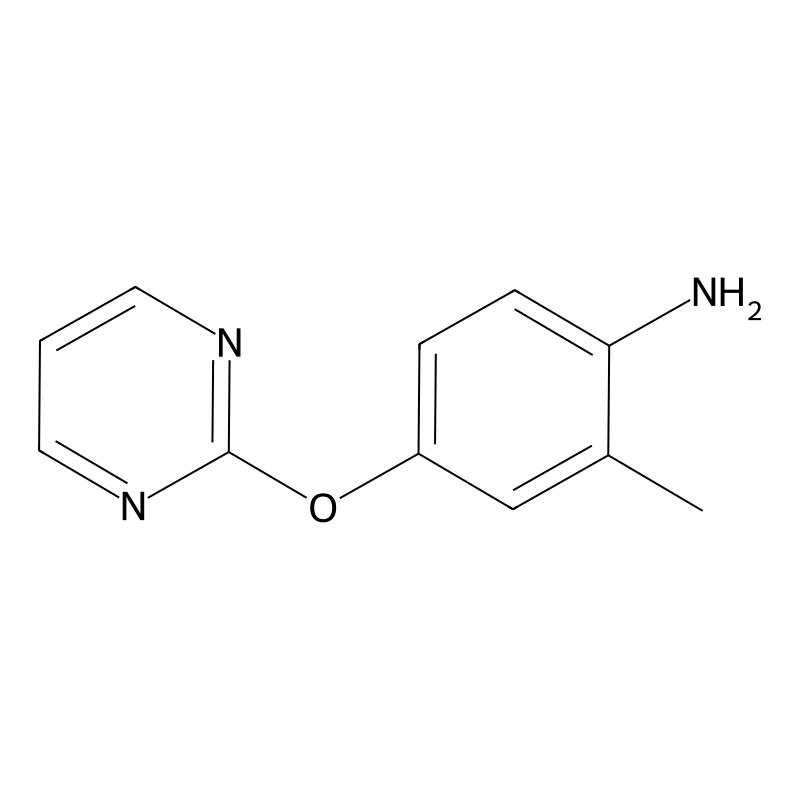2-Methyl-4-(pyrimidin-2-yloxy)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Methyl-4-(pyrimidin-2-yloxy)aniline is an organic compound featuring a pyrimidine ring linked to an aniline moiety through an ether bond. Its molecular formula is C₁₃H₁₄N₂O, and it consists of a methyl group attached to the aniline nitrogen at the para position relative to the ether linkage. This compound is characterized by its dual aromatic structure, which potentially enables various chemical interactions such as hydrogen bonding and π-π stacking.
- Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, allowing for substitutions at the aromatic ring.
- Methylation Reactions: The presence of the methyl group on the nitrogen allows for further methylation under specific catalytic conditions, such as those involving ruthenium complexes.
- Cross-Coupling Reactions: It can serve as a precursor in cross-coupling reactions, particularly in the synthesis of more complex organic molecules .
The synthesis of 2-Methyl-4-(pyrimidin-2-yloxy)aniline can be accomplished through several methods:
- Direct Etherification: The reaction of 4-amino-2-methylphenol with 2-chloropyrimidine in the presence of a base can yield the desired ether compound.
- Metal-Catalyzed Reactions: Utilizing metal catalysts for coupling reactions can facilitate the formation of the ether bond under mild conditions.
- Multi-Step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations.
2-Methyl-4-(pyrimidin-2-yloxy)aniline has potential applications in various fields:
- Medicinal Chemistry: It may serve as a lead compound for developing new anticancer agents or other therapeutic drugs targeting specific kinases.
- Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
- Chemical Research: It is useful in exploring reaction mechanisms and studying substitution reactions involving bidentate ligands.
Interaction studies involving 2-Methyl-4-(pyrimidin-2-yloxy)aniline could focus on:
- Binding Affinity: Evaluating how well this compound binds to specific proteins or enzymes, particularly those involved in cancer pathways.
- Mechanistic Studies: Understanding how this compound interacts at a molecular level with other reagents or biological targets.
Such studies are essential for elucidating its potential therapeutic effects and optimizing its structure for enhanced activity.
Several compounds share structural similarities with 2-Methyl-4-(pyrimidin-2-yloxy)aniline. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Methyl-4-(pyridin-2-yloxy)aniline | Pyridine ring instead of pyrimidine | Potentially different biological activity profile |
| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline | Contains additional pyridine | Possible enhanced interactions due to multiple rings |
| 2-Methyl-4-(pyrazin-2-yloxy)aniline | Pyrazine ring instead of pyrimidine | Different electronic properties affecting reactivity |
| 2-Methyl-4-(pyridin-3-yloxy)aniline | Similar structure with different connectivity | Variations in binding interactions and stability |
These compounds illustrate variations in biological activity and chemical reactivity based on their structural differences, emphasizing the uniqueness of 2-Methyl-4-(pyrimidin-2-yloxy)aniline within this class.








